REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.C([Sn](CCCC)(CCCC)[C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)CCC.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[CH:3]=[C:4]([C:14]2[O:15][CH:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)I
|
Name
|
|
Quantity
|
3.34 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC
|
Name
|
|
Quantity
|
807 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
AMBIENT
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 20 hours, at 35° C. for 6 hours, at 45° C. for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 55° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (NH-form, hexane)
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |